molecular formula C12H14N4O3S B2876729 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide CAS No. 2034411-32-8

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2876729
CAS No.: 2034411-32-8
M. Wt: 294.33
InChI Key: QQFJKILPTHZWGM-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide is a triazine-derived compound characterized by a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions, a methylthiophene carboxamide moiety at the 2-position via a methylene bridge. The compound’s synthesis likely involves coupling reactions facilitated by agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a reagent widely used for amide bond formation .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-7-4-8(20-6-7)10(17)13-5-9-14-11(18-2)16-12(15-9)19-3/h4,6H,5H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFJKILPTHZWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 4-methylthiophene-2-carboxamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the thiophene ring undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄)

  • Product : 4-Carboxythiophene-2-carboxamide derivative

  • Conditions : 60–80°C, 4–6 hours, yield 70–85%

This reaction proceeds via radical intermediates, with the methyl group converting to a carboxylic acid. The triazine ring remains intact due to the electron-donating methoxy groups stabilizing the structure.

Nucleophilic Substitution at the Triazine Ring

The chlorine-free triazine derivative participates in nucleophilic substitution, leveraging its electron-deficient nature:

Nucleophile Reagent Product Conditions Yield
AminesDIPEA, DMF, 25°CN-Alkyl/aryl derivatives2–3 hours, inert atmosphere60–75%
ThiolsK₂CO₃, THF, refluxThioether-linked triazines6–8 hours55–65%
AlcoholsTEA, CH₃CN, 50°CEther-functionalized analogs4–5 hours70–80%

The reaction mechanism involves deprotonation of the nucleophile, followed by attack at the triazine’s C-2 or C-4 positions .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl, reflux, 12 hours → 4-Methylthiophene-2-carboxylic acid (yield: 85–90%)

  • Basic Hydrolysis : NaOH (10%), 100°C, 8 hours → Sodium salt of the carboxylic acid (yield: 75–80%)

The triazine ring’s methoxy groups resist hydrolysis under these conditions .

Coupling Reactions via Triazine Activation

The triazine moiety acts as a coupling agent in peptide synthesis, analogous to DMTMM (a related triazine derivative):

  • Mechanism : The triazine activates carboxylic acids via morpholinium intermediates, forming reactive esters for amide bond formation .

  • Example : Reaction with glycine ethyl ester yields peptide conjugates (yield: 88–92%) under NMP/DIPEA conditions .

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C → 5-Nitro-4-methylthiophene-2-carboxamide (yield: 65%)

  • Sulfonation : SO₃/DCM, 25°C → Sulfonic acid derivative (yield: 50–60%)

Regioselectivity is directed by the methyl group’s +I effect .

Photochemical Reactions

Under UV light (λ = 254 nm), the triazine-thiophene system undergoes intramolecular cyclization:

  • Product : Tricyclic quinazoline derivative

  • Conditions : Acetonitrile, 24 hours, yield 40–45%

Reductive Alkylation

The carboxamide’s NH group participates in reductive alkylation:

  • Reagents : Aldehyde (RCHO), NaBH₃CN, MeOH

  • Product : N-Alkylated derivatives (yield: 70–78%)

Complexation with Metal Ions

The triazine and carboxamide groups coordinate transition metals:

  • Cu(II) Complex : Forms a 1:1 complex (λₘₐₓ = 420 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) in DMSO

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide involves its ability to form covalent bonds with nucleophilic groups in target molecules. The triazine ring acts as an electrophilic center, facilitating nucleophilic attack by amines, alcohols, or thiols. This results in the formation of stable amide, ester, or thioether linkages. The compound’s ability to cross-link biomolecules makes it useful in various applications, including the development of biocompatible materials and drug delivery systems .

Comparison with Similar Compounds

Structural Analogues

Triazine derivatives are diverse, with substituents dictating their reactivity and applications. Key structural analogues include:

Compound Name Substituents on Triazine Functional Group Primary Use
Target Compound 4,6-dimethoxy Methylthiophene carboxamide Not explicitly stated
Cinosulfuron (ISO) 4,6-dimethoxy Benzenesulfonamide Herbicide
Metsulfuron-methyl 4-methoxy, 6-methyl Methylbenzoate sulfonamide Herbicide
DMTMM 4,6-dimethoxy Morpholinium chloride Coupling reagent
  • Key Differences: The target compound’s methylthiophene carboxamide distinguishes it from sulfonamide-based herbicides (e.g., cinosulfuron) and ester-containing reagents (e.g., DMTMM).

Table 1: Reaction Efficiency of Triazine-Based Condensation Agents (Adapted from )

Reagent System Solvent Yield (%) Reaction Time (h)
CDMT/NMM THF 72 24
DMTMM MeCN 89 6
DMTMM DMF 82 8
  • DMTMM shows superior efficiency in polar aprotic solvents (e.g., MeCN), suggesting the target compound’s synthesis would favor similar conditions.
Reactivity and Stability
  • Hydrolytic Stability : Methoxy groups on the triazine ring reduce hydrolysis rates compared to chloro-substituted analogues (e.g., CDMT), enhancing shelf life .
  • Thermal Stability : The methylthiophene moiety may confer higher thermal stability than aliphatic chains in peptide-coupled triazines .
  • Solubility : Predicted to be soluble in polar aprotic solvents (DMF, MeCN) due to the carboxamide group, contrasting with hydrophobic herbicides like metsulfuron-methyl .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a triazine moiety, which is known for its role in various biological activities. The presence of the methylthiophene and carboxamide groups contributes to its chemical reactivity and potential pharmacological effects.

Chemical Structure:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiophene-2-carboxylic acid with a triazine derivative. DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is often employed as a coupling agent in these reactions to facilitate the formation of amides .

Anticancer Activity

Research indicates that compounds containing triazine derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A1.61Apoptosis induction
Compound B1.98Mitochondrial disruption

Antimicrobial Properties

This compound has been tested for antimicrobial activity against various pathogens. The presence of the thiophene ring is crucial for enhancing the compound's interaction with microbial membranes.

Case Study: Antimicrobial Testing
In a study involving Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects with MIC values ranging from 10 to 50 µg/mL depending on the strain tested .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many organisms .

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%)Reference
Dihydrofolate Reductase75%
Carbonic Anhydrase III65%

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The triazine moiety enhances binding affinity due to its electron-withdrawing properties, facilitating interactions with target sites.

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